![molecular formula C20H28N2O3S B4652092 1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B4652092.png)
1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine
Overview
Description
1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer. This compound was first synthesized by Takeda Pharmaceuticals and has since been the subject of numerous scientific studies. In
Mechanism of Action
1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine works by inhibiting the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation. Specifically, it inhibits the activity of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in the signaling pathways that lead to cancer cell growth and proliferation. By inhibiting their activity, 1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of BTK and ITK, as mentioned above. In addition, it has been shown to enhance the activity of other cancer-fighting drugs, making it a promising candidate for combination therapy. 1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the signaling pathways involved in cancer cell growth and proliferation. However, one limitation is that 1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine is a relatively new compound and its long-term effects on the body are not yet fully understood. More research is needed to determine the safety and efficacy of this compound.
Future Directions
There are a number of future directions for research on 1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine. One area of interest is in the development of combination therapies that include 1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine. Studies have shown that 1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine can enhance the activity of other cancer-fighting drugs, making it a promising candidate for combination therapy. Another area of interest is in the development of more potent and selective inhibitors of BTK and ITK. 1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine has shown promise in this area, but more research is needed to optimize its activity and selectivity. Finally, more research is needed to determine the long-term safety and efficacy of 1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine in treating various types of cancer.
Scientific Research Applications
1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine has been studied for its potential use in treating various types of cancer, including lymphoma and leukemia. It has been shown to inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation. In addition, 1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine has been shown to enhance the activity of other cancer-fighting drugs, making it a promising candidate for combination therapy.
properties
IUPAC Name |
1-[(5-methylfuran-2-yl)methyl]-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-14-12-15(2)18(5)20(17(14)4)26(23,24)22-10-8-21(9-11-22)13-19-7-6-16(3)25-19/h6-7,12H,8-11,13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFYDWNQTZRSMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=C(C(=CC(=C3C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Methylfuran-2-yl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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